Valproate

Catalog No.
S546563
CAS No.
99-66-1
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valproate

CAS Number

99-66-1

Product Name

Valproate

IUPAC Name

2-propylpentanoic acid

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)

InChI Key

NIJJYAXOARWZEE-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)O

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
1.3 mg/mL
0.01 M
In water, 2.0X10+3 mg/L at 20 °C
Very soluble in organic solvents
Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid
2 mg/mL at 20 °C

Synonyms

2 Propylpentanoic Acid, 2-Propylpentanoic Acid, Calcium Valproate, Convulsofin, Depakene, Depakine, Depakote, Dipropyl Acetate, Divalproex, Divalproex Sodium, Ergenyl, Magnesium Valproate, Propylisopropylacetic Acid, Semisodium Valproate, Sodium Valproate, Valproate, Valproate Calcium, Valproate Sodium, Valproic Acid, Valproic Acid, Sodium Salt (2:1), Vupral

Canonical SMILES

CCCC(CCC)C(=O)O

Description

The exact mass of the compound Valproate is 144.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)1.3 mg/ml0.01 min water, 2.0x10+3 mg/l at 20 °cvery soluble in organic solventsfreely soluble in 1n sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 n hydrochloric acid2 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93819. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anticonvulsant Mechanisms

Understanding how valproate controls seizures is a core area of research. Studies suggest it works through multiple mechanisms, including:

  • Enhancing GABA function: Valproate increases the levels and activity of GABA, an inhibitory neurotransmitter in the brain. This helps to dampen excitatory signals and reduce seizure activity [National Institutes of Health, US Department of Health and Human Services. Valproic Acid. ].
  • Sodium channel blockade: Valproate may also block sodium channels, which are involved in the initiation and propagation of nerve impulses. This can help to prevent the abnormal firing of neurons that contribute to seizures [PubMed Central. Valproic acid: a review of its mechanisms of action and clinical use. ].

Research continues to explore the exact details of these mechanisms and how they contribute to valproate's anticonvulsant effects.

Potential Uses in Neurodegenerative Diseases

Valproate's neuroprotective properties have led researchers to investigate its potential benefits in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The rationale behind this exploration lies in:

  • Anti-inflammatory effects: Valproate may reduce inflammation in the brain, a contributing factor in neurodegeneration [Therapeutic Advances in Neurological Disorders. Valproic acid and neurodegenerative diseases. ].
  • Histone deacetylase (HDAC) inhibition: Valproate inhibits HDAC enzymes, which can regulate gene expression. This effect may be neuroprotective in some contexts [Epilepsia. Valproic acid: a review of its potential for therapeutic use in neuropsychiatric disorders. ].

Research in this area is ongoing, and further studies are needed to determine the efficacy and safety of valproate in treating these complex diseases.

Other Areas of Investigation

Scientific research on valproate also explores its potential applications in:

  • Mood disorders: Studies are investigating the use of valproate as an adjunctive treatment for conditions like depression and bipolar disorder, particularly in cases where other medications haven't been successful [Dialogues in Clinical Neuroscience. Valproic Acid: Mechanisms of Action and Clinical Applications. ]
  • Cancer: Research is exploring the potential anti-cancer properties of valproate, either alone or in combination with other therapies [Oncology Reports. Valproic acid: a candidate drug in cancer therapy. ]

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Valproic acid is a clear colorless liquid. (NTP, 1992)
Liquid

Color/Form

Colorless liquid

XLogP3

2.8

Exact Mass

144.115

Boiling Point

428 °F at 760 mm Hg (NTP, 1992)
222
222.0 °C
219.5 °C
222°C

Flash Point

232 °F (NTP, 1992)

Density

0.922 at 32 °F (NTP, 1992)
0.904 g/cu cm at 25 °C

LogP

2.75
2.75 (LogP)
log Kow = 2.75
2.75

Odor

Characteristic odo

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

614OI1Z5WI

Related CAS

76584-70-8 (hydrochloride salt (2:1))

GHS Hazard Statements

Aggregated GHS information provided by 280 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (60.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (35.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (84.64%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Valproic acid is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

**Indicated** for:[Label] 1) Use as monotherapy or adjunctive therapy in the management of complex partial seizures and simple or complex absence seizures. 2) Adjunctive therapy in the management of multiple seizure types that include absence seizures. 3) Prophylaxis of migraine headaches. 4) Acute management of mania associated with bipolar disorder. **Off-label** uses include: 1) Maintenance therapy for bipolar disorder.[A177919] 2) Treatment for acute bipolar depression.[A177928,A177931,A177934] 3) Emergency treatment of status epilepticus.[A177955]
FDA Label

Livertox Summary

Valproate or valproic acid is a branched chain organic acid that is used as therapy of epilepsy, bipolar disorders and migraine headaches and is a well known cause of several distinctive forms of acute and chronic liver injury.

Drug Classes

Anticonvulsants

Therapeutic Uses

/EXP THER/ Emerging evidence suggests that adenomyosis, like endometriosis, may also be an epigenetic disease. In this study, we evaluated the effect of valproic acid (VPA) in ICR mice with adenomyosis, induced by neonatal dosing with tamoxifen. For all mice, we evaluated the bodyweight and the response to thermal stimuli by hotplate and tail-flick tests 4, 8, and 12 weeks after dosing, respectively, and then treated mice with low- and high-dose of VPA, progesterone (P4), P4 + VPA, or vehicle only. Three weeks after treatment, both bodyweight and thermal response tests were evaluated again before sacrifice, and the depth of myometrial infiltration was evaluated. We found that: (i) the induction of adenomyosis resulted in progressive generalized hyperalgesia as measured by hotplate and tail-flick tests, along with decreased bodyweight; (ii) treatment with VPA, P4, or a combination was efficacious in improving generalized hyperalgesia; and (iii) drug treatment appeared to reduce the myometrial infiltration, but the difference did not reach statistical significance. Thus, VPA seems to be a promising therapeutics for treating adenomyosis, as reported recently in some case series in humans.
/EXP THER/ Purpose: 5-Azacytidine (5-AZA) is a DNA-hypomethylating agent. Valproic acid is a histone deacetylase inhibitor. Combining hypomethylating agents and histone deacetylase inhibitors produces synergistic anticancer activity in vitro and in vivo. On the basis of this evidence, /this study/ conducted a phase I study of the combination of 5-AZA and valproic acid in patients with advanced cancers. Experimental Design: 5-AZA was administered s.c. daily for 10 days. Valproic acid was given orally daily with a goal to titrate to plasma levels of 75 to 100 mug/mL (therapeutic for seizures). Cycles were 28 days long. 5-AZA was started at 20 mg/m(2) and escalated using an adaptive algorithm based on the toxicity profile in the prior cohort (6 + 6 design). Peripheral blood mononuclear cell global DNA methylation and histone H3 acetylation were estimated with the long interspersed nucleotide elements pyrosequencing assay and Western blots, respectively, on days 1 and 10 of each cycle when patients agreed to provide them. Results: Fifty-five patients were enrolled. Median age was 60 years (range, 12-77 years). The maximum tolerated dose was 75 mg/m(2) of 5-AZA in combination with valproic acid. Dose-limiting toxicities were neutropenic fever and thrombocytopenia, which occurred at a dose of 94 mg/m(2) of 5-AZA. Stable disease lasting 4 to 12 months (median, 6 months) was observed in 14 patients (25%). A significant decrease in global DNA methylation and induction of histone acetylation were observed. Conclusion: The combination of 5-AZA and valproic acid is safe at doses up to 75 mg/m(2) for 5-AZA in patients with advanced malignancies.
/EXP THER/ Amphetamine (AMPH)-induced hyper-locomotion has been well manifested in an animal model of psychiatric diseases such as drug addiction and bipolar disorder. /This study/ investigated the effects on AMPH-induced locomotor activity of chronically microinjected valproic acid into the nucleus accumbens (NAcc). Rats with guide cannular implanted bilaterally were divided into three groups and either saline or valproic acid (100 or 300 ug/0.5 uL/side) was microinjected into the NAcc once daily for 7 days. On day 8, half of each group received either saline or AMPH (1mg/kg, i.p.), respectively, and locomotor activity was measured for 2 hr. The increases of both horizontal locomotion and rearing by AMPH were attenuated in the rat pre-treated with valproic acid compared to saline in a dose-dependent manner. These results indicate that neuronal modifications in the NAcc induced by chronic valproic acid can modulate amphetamine-induced locomotor activity.
/EXP THER/ Purpose: Non-small-cell lung cancer (NSCLC) accounts for the majority of lung cancer and is the most common cause of cancer death in industrialized countries. Epigenetic modifications are observed universally during the tumorigenesis of lung cancer. The development of epigenetic-modulating agents utilizing the synergism between hypomethylating agents and histone deacetylase (HDAC) inhibitors provides a novel therapeutic approach in treating NSCLC. Methods: /This study/ performed a phase I trial combining 5-aza-2'-deoxycytidine (decitabine) and valproic acid (VPA), in patients with advanced stage NSCLC. Patients were treated with escalating doses of decitabine (5-15 mg/sq m) IV for 10 days in combination with VPA (10-20 mg/kg/day) PO on days 5-21 of a 28-day cycle. Pharmacokinetic and pharmacodynamic analysis included decitabine pharmacokinetics and fetal hemoglobin expression. Results: Eight patients were accrued to this phase I study. All patients had advanced NSCLC and had received prior chemotherapy. Eastern Cooperative Oncology Group performance status was 0-2. Major toxicities included myelosuppression and neurotoxicity. Dose-limiting toxicity was seen in two patients suffering grade 3 neurotoxicity during cycle one including disorientation, lethargy, memory loss, and ataxia at dose level 1. One patient had grade 3 neutropenia at the de-escalated dose. No objective response was observed, and stable disease was seen in one patient. Fetal hemoglobin levels increased after cycle one in all seven patients with evaluable results. Conclusions: /This study/ observed that decitabine and valproic acid are an effective combination in reactivating hypermethylated genes as demonstrated by re-expressing fetal hemoglobin. This combination in patients with advanced stage IV NSCLC, however, is limited by unacceptable neurological toxicity at a relatively low dosage. Combining hypomethylating agents with alternative HDAC inhibitors that lack the toxicity of VPA should be explored further.
Anticonvulsants; Antimanic Agents; Enzyme Inhibitors; GABA Agents
Depakene (valproic acid) is indicated as monotherapy and adjunctive therapy in the treatment of patients with complex partial seizures that occur either in isolation or in association with other types of seizures. Depakene (valproic acid) is indicated for use as sole and adjunctive therapy in the treatment of simple and complex absence seizures, and adjunctively in patients with multiple seizure types which include absence seizures. Simple absence is defined as very brief clouding of the sensorium or loss of consciousness accompanied by certain generalized epileptic discharges without other detectable clinical signs. Complex absence is the term used when other signs are also present.
A /discussion/ of the various treatment options for hiccups is presented, including a discussion of the anatomy of the hiccup reflex arc, the pathophysiology of intractable hiccups, nondrug and drug therapies, conditions associated with benign self-limited hiccups, and the use of baclofen, chlorpromazine, metoclopramide, valproic acid, and nifedipine to treat hiccups.
/EXPL THER:/ Valproic acid is a well-known antiepileptic drug that was recently discovered to have a wide-spectrum antitumoral action in several tumors. /this study/ tested the proapoptotic activity of valproic acid in prostate cancer. Valproic acid-induced apoptosis was described by several in-vitro assays in three prostate cancer cell lines: two representing the prototype of advanced, clinically untreatable stages of prostate progression, PC3 and DU145, and one resembling a more differentiated androgen-sensitive tumor, LNCaP. We observed that valproic acid was a potent and early apoptotic inducer, mainly in less-differentiated prostate cancer cell lines. The molecular analysis of the apoptotic machinery involved in valproic acid action revealed a central role in Bcl-2 downmodulation. When prostate cancer cells were treated for a longer time with valproic acid, we detected an enhancement of Fas-dependent apoptosis associated with an overexpression in Fas and Fas ligand. Our data indicate that the use of valproic acid may be a suitable therapeutic agent in the control of prostate cancer progression and its action appears particularly relevant in the control of refractory stages of prostate cancer.

Pharmacology

Valproate has been shown to reduce the incidence of complex partial seizures and migraine headaches.[FDA Label,A177841] It also improves symptom control in bipolar mania.[A178033] Although the exact mechanisms responsible are unknown, it is thought that valproate produces increased cortical inhibition to contribute to control of neural synchrony. It is also thought that valproate exerts a neuroprotective effect preventing damage and neural degeneration in epilepsy, migraines, and bipolar disorder. Valproate is hepatotoxic and teratogenic. The reasons for this are unclear but have been attributed to the genomic effects of the drug.[A457] A small proof-of concept study found that valproate increases clearance of human immunodeficiency virus (HIV) when combined with highly active antiretroviral therapy (HAART) by reactivating the virus to allow clearance, however, a larger multicentre trial failed to show a significant effect on HIV reservoirs when added to HAART.[A458,A177859] The FDA labeling contains a warning regarding HIV reactivation during valproate use.[label].
Valproic Acid is a synthetic derivative of propylpentanoic acid with antiepileptic properties and potential antineoplastic and antiangiogenesis activities. In epilepsy, valproic acid appears to act by increasing the concentration of gamma-aminobutyric acid (GABA) in the brain. This agent's antitumor and antiangiogenesis activities may be related to the inhibition of histone deacetylases and nitric oxide synthase, which results in the inhibition of nitric oxide synthesis. (NCI04)

MeSH Pharmacological Classification

Antimanic Agents

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AG - Fatty acid derivatives
N03AG01 - Valproic acid

Mechanism of Action

The exact mechanisms by which valproate exerts it's effects on epilepsy, migraine headaches, and bipolar disorder are unknown however several pathways exist which may contribute to the drug's action. Valproate is known to inhibit succinic semialdehyde dehydrogenase.[A177991] This inhibition results in an increase in succinic semialdehyde which acts as an inhibitor of GABA transaminase ultimately reducing GABA metabolism and increasing GABAergic neurotransmission. As GABA is an inhibitory neurotransmitter, this increase results in increased inhibitory activity.[A457] A possible secondary contributor to cortical inhibition is a direct suppression of voltage gated sodium channel activity and indirect suppression through effects on GABA. It has also been suggested that valproate impacts the extracellular signal-related kinase pathway (ERK).[A457] These effects appear to be dependent on mitogen-activated protein kinase (MEK) and result in the phosphorylation of ERK1/2. This activation increases expression of several downstream targets including ELK-1 with subsequent increases in c-fos, growth cone-associated protein-43 which contributes to neural plasticity, B-cell lymphoma/leukaemia-2 which is an anti-apoptotic protein, and brain-derived neurotrophic factor (BDNF) which is also involved in neural plasticity and growth. Increased neurogenesis and neurite growth due to valproate are attributed to the effects of this pathway. An additional downstream effect of increased BDNF expression appears to be an increase in GABAA receptors which contribute further to increased GABAergic activity.[A177997] Valproate exerts a non-competitive indirect inhibitory effect on myo-inosital-1-phophate synthetase.[A178000] This results in reduced de novo synthesis of inositol monophosphatase and subsequent inositol depletion. It is unknown how this contributed to valproate's effects on bipolar disorder but [lithium] is known to exert a similar inositol-depleting effect.[A178003] Valproate exposure also appears to produce down-regulation of protein kinase C proteins (PKC)-α and -ε which are potentially related to bipolar disorder as PKC is unregulated in the frontal cortex of bipolar patients. This is further supported by a similar reduction in PKC with lithium.[A178015] The inhibition of the PKC pathway may also be a contributor to migraine prophylaxis.[A178018] Myristoylated alanine-rich C kinase substrate, a PKC substrate, is also downregulated by valproate and may contribute to changes in synaptic remodeling through effects on the cytoskeleton.[A178021] Valproate also appears to impact fatty acid metabolism.[A457] Less incorporation of fatty acid substrates in sterols and glycerolipids is thought to impact membrane fluidity and result in increased action potential threshold potentially contributing to valproate's antiepileptic action.[A178024] Valproate has been found to be a non-competitive direct inhibitor of brain microsomal long-chain fatty acyl-CoA synthetase.[A14708] Inhibition of this enzyme decreases available arichidonyl-CoA, a substrate in the production of inflammatory prostaglandins. It is thought that this may be a mechanism behind valproate's efficacy in migraine prophylaxis as migraines are routinely treated with non-steroidal anti-inflammatory drugs which also inhibit prostaglandin production. Finally, valproate acts as a direct histone deactylase (HDAC) inhibitor.[A178030] Hyperacetylation of lysine residues on histones promoted DNA relaxation and allows for increased gene transcription. The scope of valproate's genomic effects is wide with 461 genes being up or down-regulated.[A178027] The relation of these genomic effects to therapeutic value is not fully characterized however H3 and H4 hyperacetylation correlates with improvement of symptoms in bipolar patients.[A178033] Histone hyperacetylation at the BDNF gene, increasing BDNF expression, post-seizure is known to occur and is thought to be a neuroprotective mechanism which valproate may strengthen or prolong.[A178036] H3 hyperacetylation is associated with a reduction in glyceraldehyde-3-phosphate dehydrogenase, a pro-apoptotic enzyme, contributing further to valproate's neuroprotective effects.[A11814]
Valproic acid (VPA), a widely prescribed drug for seizures and bipolar disorder, has been shown to be an inhibitor of histone deacetylase (HDAC). /A/ previous study has demonstrated that VPA pretreatment reduces lipopolysaccharide (LPS)-induced dopaminergic (DA) neurotoxicity through the inhibition of microglia over-activation. The aim of this study was to determine the mechanism underlying VPA-induced attenuation of microglia over-activation using rodent primary neuron/glia or enriched glia cultures. Other histone deacetylase inhibitors (HDACIs) were compared with VPA for their effects on microglial activity. We found that VPA induced apoptosis of microglia cells in a time- and concentration-dependent manner. VPA-treated microglial cells showed typical apoptotic hallmarks including phosphatidylserine externalization, chromatin condensation and DNA fragmentation. Further studies revealed that trichostatin A (TSA) and sodium butyrate (SB), two structurally dissimilar HDACIs, also induced microglial apoptosis. The apoptosis of microglia was accompanied by the disruption of mitochondrial membrane potential and the enhancement of acetylation levels of the histone H3 protein. Moreover, pretreatment with SB or TSA caused a robust decrease in LPS-induced pro-inflammatory responses and protected DA neurons from damage in mesencephalic neuron-glia cultures. Taken together, /these/ results shed light on a novel mechanism whereby HDACIs induce neuroprotection and underscore the potential utility of HDACIs in preventing inflammation-related neurodegenerative disorders such as Parkinson's disease.
Several reports suggest putative interactions between valproic acid (VPA) treatment and the hypothalamus-pituitary-adrenal axis. Given that VPA alters mitochondrial functions, an action of this drug on a mitochondrial process such as steroid synthesis in adrenal cells should be expected. In order to disclose a putative action of VPA on the adrenocortical cell itself /this study/ evaluated VPA effects on regulatory steps of the acute stimulation of steroidogenesis in Y1 adrenocortical cells. This study demonstrates that VPA increases progesterone production in non-stimulated cells without inducing the levels of Steroidogenic Acute Regulatory (StAR) protein, which facilitates cholesterol transport. This result suggests that VPA increases mitochondrial cholesterol transport through a StAR-independent mechanism and is further supported by the fact that in isolated mitochondria VPA stimulates exogenous cholesterol metabolization to progesterone. VPA also reduces the cAMP-mediated increase of the StAR protein, mRNA levels, promoter activity and progesterone production. In summary, the present data show that VPA can alter steroid production in adrenal cells by a complex mechanism that mainly involves an action on cholesterol access to the inner mitochondrial membrane. The VPA-mediated increase of basal steroidogenesis could be linked to the increase of basal cortisolemia described in patients under VPA treatment.
Although valproic acid (VPA) a proven anticonvulsant agent thought to have relatively few side-effects VPA has been referred as the third most common xenobiotic suspected of causing death due to liver injury. In this study the cellular pathways involved in VPA hepatotoxicity were investigated in isolated rat hepatocytes. Accelerated cytotoxicity mechanism screening (ACMS) techniques using fluorescent probes including, ortho-phthalaldehyde, rhodamine 123 and acridine orange were applied for measurement of ROS formation, glutathione depletion, mitochondrial membrane potential and Lysosomal membrane damage, respectively. /This studies/ results showed that cytotoxic action of VPA is mediated by lysosomal membrane leakiness along with reactive oxygen species (ROS) formation and decline of mitochondrial membrane potential before cell lysis ensued. Incubation of hepatocytes with VPA also caused rapid hepatocyte glutathione (GSH) depletion which is another marker of cellular oxidative stress. Most of the VPA induced GSH depletion could be attributed to the expulsion of GSSG. /These/ results also showed that CYP2EI is involved in the mechanism of VPA cytotoxicity. /It is concluded/ VPA hepatotoxicity is a result of metabolic activation by CYP2E1 and ROS formation, leading to lysosomal labialization, mitochondrial/lysosomal toxic cross-talk and finally general cellular proteolysis in the rat hepatocytes.
In utero exposure to valproic acid (VPA), a histone deacetylase (HDAC) inhibitor, causes neural tube, heart, and limb defects. Valpromide (VPD), the amide derivative of VPA, does not inhibit HDAC activity and is a weak teratogen in vivo. The detailed mechanism of action of VPA as a teratogen is not known. The goal of this study was to test the hypothesis that VPA disrupts regulation of the expression of genes that are critical in chondrogenesis and osteogenesis during limb development. Murine gestation day-12 embryonic forelimbs were excised and exposed to VPA or VPD in a limb bud culture system. VPA caused a significant concentration- dependent increase in limb abnormalities, which was correlated with its HDAC inhibitory effect. The signaling of both Sox9 and Runx2, key regulators of chondrogenesis, was downregulated by VPA. In contrast, VPD had little effect on limb morphology and no significant effect on HDAC activity or the expression of marker genes. Thus, VPA exposure dysregulated the expression of target genes directly involved in chondrogenesis and osteogenesis in the developing limb. Disturbances in these signaling pathways are likely to be a consequence of HDAC inhibition because VPD did not affect their expressions.
Exposure to the anticonvulsant valproic acid (VPA) during the first trimester of pregnancy is associated with an increased risk of congenital malformations including heart defects, craniofacial abnormalities, skeletal and limb defects, and, most frequently, neural tube defects (NTDs). The mechanisms by which VPA induces teratogenic effects are not fully understood, although previous studies support a role for oxidative stress. To investigate the effects of VPA on early development, a whole-embryo culture model was used to evaluate the protective effects of antioxidants, measure intracellular reactive oxygen species (ROS) levels, and assess markers of oxidative damage and apoptosis. Furthermore, in vivo teratological evaluations of antioxidant protection were also completed. VPA (0.60 mM in embryo culture, 400 mg/kg in vivo) induced significant decreases in embryonic growth and increases in NTDs. Of the antioxidants tested, catalase provided partial protection against VPA-mediated reductions in morphological and developmental growth parameters in both whole-embryo culture and in vivo systems. VPA exposure resulted in an increase in ROS staining in the head region, as assessed by whole-mount staining with 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate. Markers of embryonic oxidative damage including 8-hydroxyguanosine, 4-hydroxynonenal adducts, and 3-nitrotyrosine were not affected by VPA treatment. Increased ROS levels were correlated with increased staining for apoptotic markers, as assessed by Western blotting and immunohistochemistry. Addition of catalase to the medium attenuated VPA-induced increases in ROS formation and apoptosis. These studies identify regions of the embryo susceptible to ROS and apoptosis induced by VPA, thus establishing a possible molecular pathway by which VPA exerts teratogenicity.
Valproic acid (VPA) is used worldwide to treat epilepsy, migraine headaches, and bipolar disorder. However, VPA is teratogenic and in utero exposure can lead to congenital malformations. Using inbred C57BL/6J (B6) and DBA/2J (D2) mice, /this study/ asked whether genetic variation could play a role in susceptibility to VPA teratogenesis. Whereas B6 fetuses were more susceptible than D2 fetuses to digit and vertebral malformations, D2 fetuses were more susceptible to rib malformations. In a reciprocal cross between B6 and D2, genetically identical F1 mice carried in a B6 mother had a greater percentage of vertebral malformations following prenatal VPA exposure than F1 mice carried in a D2 mother. This reciprocal F1 difference is known as a maternal effect and shows that maternal genotype/uterine environment is an important mediator of VPA teratogenecity. VPA is a histone deacetylase inhibitor, and it is possible that the differential teratogenesis in B6 and D2 is because of strain differences in histone acetylation. This study observed strain differences in acetylation of histones H3 and H4 in both embryo and placenta following in utero VPA exposure, but additional studies are needed to determine the significance of these changes in mediating teratogenesis. Our results provide additional support that genetic factors, both maternal and fetal, play a role in VPA teratogenesis. Lines of mice derived from B6 and D2 will be a useful model for elucidating the genetic architecture underlying susceptibility to VPA teratogenesis.
During hemorrhagic stroke induced by intracerebral hemorrhage (ICH), brain injury occurs from the deleterious actions of hemoglobin byproducts; induction of heme oxygenase-1 (HO-1) also plays a critical role in the neurotoxicity in ICH. Valproic acid (VPA), which is a commonly used drug in the treatment of epilepsy, has been reported to have neuroprotective effects against various neuronal insults including ischemic stroke. We investigated the effect of VPA on HO-1-mediated neurotoxicity in an experimental model of ICH. We investigated the effects of VPA on HO-1 protein in primary cortical neurons: (1) the expression levels of HO-1 mRNA and protein measured by RT-PCR and Western blotting; (2) the cell viability and ROS generation by MTT reduction assay and ROS measurement; (3) the signal pathway regulated by VPA using IP-Western blotting; (4) the effects of VPA on hemin-induced cell death by hemin microinjection and immunohistochemistry in vivo. VPA treatment partially blocked cell death induced by hemin, which is released from hemoglobin during ICH, both in rat primary cortical neurons and rat brain. Treatment of VPA significantly decreased the expression of HO-1 protein both in vitro and in vivo. Hemin treatment induced HO-1 protein expression and this was partially blocked by pretreatment with VPA, which might be mediated by increased ubiquitination and degradation of HO-1 via ERK1/2 and JNK activation in primary cortical neurons. Our results indicate that VPA inhibits hemin toxicity by downregulating HO-1 protein expression, and provide a therapeutic strategy to attenuate intracerebral hemorrhagic injury.
Background/aim: The mechanism of valproic acid (VPA)-induced teratogenicity is poorly known. This study was carried out to probe into the potential consequences of nitric oxide (NO) deprivation on VPA teratogenicity. Materials and methods: On gestation day 8, mice were injected with a non-teratogenic dose (20 mg/kg) of the nitric oxide synthase (NOS) inhibitor N(G)-nitro-L-arginine methyl esther (L-NAME). Thirty minutes later, animals received a teratogenic dose of VPA (400 or 500 mg/kg). Developmental end-points were evaluated near the end of gestation. Results: After treatment with VPA at 400 mg/kg, 35.2% of fetuses exhibited skeletal teratogenesis. The rate of skeletally affected fetuses significantly increased to 53.7% after L-NAME co-administration. In the group treated with VPA at 500 mg/kg group, L-NAME pre-treatment increased the incidence of exencephaly from 5.4% to 22.2%. Conclusion: Inhibition of NO synthesis can result in an enhancement of VPA-induced teratogenesis.
Valproic acid (VPA) is a wide spread anticonvulsant and mood-stabilizing agent, the use of which is associated with hepatotoxicity, bone marrow suppression and osteomalacia. /The current paper proposed/ a possible mechanism of VPA-induced osteomalacia involving accelerated catabolism of 1?,25(OH)(2)-vitamin D3 (VD3) due to increased expression of CYP24. /This study demonstrates/ that VPA strongly potentiates CYP24 mRNA expression by VD3 in human hepatocytes (HH) and in human embryonic kidney cells (HEK293). By the method of gene reporter assay we found that VPA increases basal and VD3-inducible activity of CYP24 promoter (pCYP24-luc) in human liver adenocarcinoma (HepG2) and in HEK293 cells in dose-dependent manner. In order to delineate the role of inhibitory effects of VPA on histone deacetylase 1 (HDAC1), we compared the effects of VPA with trichostatin A (TSA) on basal and inducible levels of CYP24 mRNA and pCYP24-luc transactivation. Transactivation of CYP24 promoter by VD3 was enhanced in the presence of both TSA and VPA. In contrast, VD3-inducible expression of CYP24 mRNA was enhanced by VPA but not by TSA, implying that HDAC1 inhibition is not the major reason for VPA effects on CYP24. We examined the effects of VPA on mitogen-activated protein kinases as the important transcriptional regulators of VDR. VPA activated extracellular signal-regulated kinase (ERK) but not c-Jun-N-terminal kinase (JNK) and p38 MAPKs. In conclusion, VPA enhances transcriptional activity of VDR and increases expression of CYP24 mRNA in the presence of VD3 in physiological concentrations. The mechanism involves activation of ERK and partly the inhibition of HDAC1.
Valproic acid (VPA), an anticonvulsant and mood-stabilizing drug, is widely used for the treatment of different types of seizures and myoclonic epilepsy. Several mechanisms have been suggested for VPA hepatotoxicity, and most of them are associated with oxidative stress. It seems that oxidative stress by VPA treatment has been associated with mitochondrial dysfunction. Therefore, this study investigated the mitochondrial toxicity mechanisms of VPA on freshly isolated rat mitochondria for better understanding pathogenesis of VPA in mitochondrial toxicity. Rat liver mitochondria were obtained by differential ultracentrifugation and were then incubated with different concentrations of VPA (25-200 uM). Our results showed that VPA could induce oxidative stress via rising in mitochondrial reactive oxygen species formation, lipid peroxidation, mitochondrial membrane potential collapse, mitochondrial swelling and finally release of cytochrome c. These effects were well inhibited by pretreatment of isolated mitochondria with cyclosporin A and butylated hydroxytoluene. Based on these results, it is clear that VPA exerts mitochondrial toxicity by impairing mitochondrial functions leading to oxidative stress and cytochrome c expulsion, which start cell death signaling.
High-mobility group box 1 (HMGB1) is a nuclear factor and a secreted protein. During inflammation, HMGB1 is secreted into the extracellular space where it can interact with the receptor for advanced glycation end products and trigger proinflammatory signals. Extracellular HMGB1 plays a critical role in several inflammatory diseases such as sepsis and rheumatoid arthritis. Valproic acid (VPA) is one of the most frequently prescribed antiepileptic drugs. The present study was undertaken to investigate the effect of VPA on secretion of HMGB1 in systemic inflammatory responses induced by lipopolysaccharide. Pretreatment with VPA increased the susceptibility of mice to lipopolysaccharide in endotoxemia. Valproic acid induced HMGB1 release and nuclear factor kappaB activation in RAW-blue cells. Valproic acid promoted the phosphorylation of ERK1/2 but not that of p38 or JNK. The MEK1/2 inhibitor PD98059 also suppressed HMGB1 release and activation of nuclear factor kappaB induced by VPA. Valproic acid induced expression of gamma-aminobutyric acid receptors in macrophages, and picrotoxin, a gamma-aminobutyric acid A receptor antagonist, inhibited the VPA-activated phosphorylation of ERK and VPA-induced HMGB1 release. These results suggest that VPA may exacerbate innate immune responses to endotoxin through enhanced release of HMGB1.
The mechanism of the anticonvulsant effects of valproic acid is not known. Effects of the drug may be related, at least in part, to increased brain concentrations of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Animal studies have shown that valproic acid inhibits GABA transferase and succinic aldehyde dehydrogenase, enzymes which are important for GABA catabolism. Results of one study indicate the drug inhibits neuronal activity by increasing potassium conductance. In animals, valproic acid protects against seizures induced by electrical stimulation as well as those induced by pentylenetetrazol.
Valproate, one of the major antiepileptic drugs used today, has besides its wide use in both generalized and partial epilepsies, several new approved indications including the treatment of bipolar disorders, neuropathic pain, and as a migraine prophylaxis. This wide spectrum of activities is reflected by several different mechanisms of action, which are discussed in this review. With regard to the antiepileptic effect of valproate, a special emphasis is put on the effect on the GABAergic system and the effect on enzymes like succinate semialdehyde dehydrogenase (SSA-DH), GABA transaminase (GABA-T), and alpha-ketoglutarate dehydrogenase, related to the tricarboxylic acid (TCA) cycle and thereby cerebral metabolism. In vitro studies have shown that valproate is a potent inhibitor of SSA-DH. In brain homogenates, GABA-T is inhibited at high concentrations only. Besides affecting the GABA-shunt, valproate might also inhibit the TCA cycle at the alpha-ketoglutarate dehydrogenase step.The effect of valproate on excitatory neurotransmission and on excitatory membranes are mechanisms likely to be responsible for the 'mood-stabilizing' effect as well as in the treatment of migraine. GABA-mediated responses may be involved in neuropathic pain. But still there are many aspects of the mechanisms of action of valproate that remain unknown.
Valproic acid is a low-molecular-weight (144.21 branched-chain carboxylic acid (pKa = 4.8) that increases levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and prolongs the recovery of inactivated sodium channels. These properties may be responsible for its action as a general CNS depressant. Valproic acid also alters fatty acid metabolism with impaired mitochondrial beta-oxidation and disruption of the urea cycle and can cause hyperammonemia, hepatotoxicity , metabolic perturbations, pancreatitis, cerebral edema, and bone marrow depression. Some of these effects may be associated with carnitine deficiency.
... Valproic acid's clinical antimanic action require a lag period for onset and are not immediately reversed upon discontinuation of treatment, effects that suggest alterations at the genomic level; we therefore investigated the effects of valproic acid on the modulation of the DNA binding activity of key transcription factors. DNA binding activities of activator protein 1 (AP-l) and cAMP responsive element binding protein (CREB) were studied in acute (hours) and chronic (days) valproic acid-treated rat C6 glioma cells. Valproic acid did not affect CREB DNA binding activity, but concentration and time dependently incr AP-l DNA binding activity. The activity was raised at 2 hr (the shortest time examined) and remained high after 6 days (the longest time used) of continuing valproic acid treatment. Valproic acid also enhanced AP-l DNA binding activity in human neuroblastoma (SH-SY5Y) cells. Because the effects of valproic acid were markedly inhibited by cycloheximide, they appear to require new protein synthesis. ...

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.2.1.-]
SSADH [HSA:7915] [KO:K00139]

Vapor Pressure

8.47X10-2 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

99-66-1

Associated Chemicals

Valproate sodium; 1069-66-5
Divalproex sodium; 76584-70-8

Wikipedia

Valproic acid
Valproate

FDA Medication Guides

Depakene
Depakene
Stavzor
Valproic Acid
CAPSULE, DELAYED RELEASE;ORAL
BIONPHARMA INC
11/30/2021

Drug Warnings

/BOXED WARNING/ WARNING: LIFE THREATENING ADVERSE REACTIONS. Hepatotoxicity: General Population: Hepatic failure resulting in fatalities has occurred in patients receiving valproate. These incidents usually have occurred during the first six months of treatment. Serious or fatal hepatotoxicity may be preceded by non-specific symptoms such as malaise, weakness, lethargy, facial edema, anorexia, and vomiting. In patients with epilepsy, a loss of seizure control may also occur. Patients should be monitored closely for appearance of these symptoms. Serum liver tests should be performed prior to therapy and at frequent intervals thereafter, especially during the first six months. Children under the age of two years are at a considerably increased risk of developing fatal hepatotoxicity, especially those on multiple anticonvulsants, those with congenital metabolic disorders, those with severe seizure disorders accompanied by mental retardation, and those with organic brain disease. When Depakene products are used in this patient group, they should be used with extreme caution and as a sole agent. The benefits of therapy should be weighed against the risks. The incidence of fatal hepatotoxicity decreases considerably in progressively older patient groups. Patients with Mitochondrial Disease: There is an increased risk of valproate-induced acute liver failure and resultant deaths in patients with hereditary neurometabolic syndromes caused by DNA mutations of the mitochondrial DNA Polymerase gamma (POLG) gene (e.g. Alpers Huttenlocher Syndrome). Depakene is contraindicated in patients known to have mitochondrial disorders caused by POLG mutations and children under two years of age who are clinically suspected of having a mitochondrial disorder. In patients over two years of age who are clinically suspected of having a hereditary mitochondrial disease, Depakene should only be used after other anticonvulsants have failed. This older group of patients should be closely monitored during treatment with Depakene for the development of acute liver injury with regular clinical assessments and serum liver testing. POLG mutation screening should be performed in accordance with current clinical practice. Fetal Risk: Valproate can cause major congenital malformations, particularly neural tube defects (e.g., spina bifida). In addition, valproate can cause decreased IQ scores following in utero exposure. Valproate should only be used to treat pregnant women with epilepsy if other medications have failed to control their symptoms or are otherwise unacceptable. Valproate should not be administered to a woman of childbearing potential unless the drug is essential to the management of her medical condition. This is especially important when valproate use is considered for a condition not usually associated with permanent injury or death (e.g., migraine). Women should use effective contraception while using valproate. Pancreatitis: Cases of life-threatening pancreatitis have been reported in both children and adults receiving valproate. Some of the cases have been described as hemorrhagic with a rapid progression from initial symptoms to death. Cases have been reported shortly after initial use as well as after several years of use. Patients and guardians should be warned that abdominal pain, nausea, vomiting, and/or anorexia can be symptoms of pancreatitis that require prompt medical evaluation. If pancreatitis is diagnosed, valproate should ordinarily be discontinued. Alternative treatment for the underlying medical condition should be initiated as clinically indicated.
Because of these changes in valproate clearance, monitoring of valproate and concomitant drug concentrations should be increased whenever enzyme inducing drugs are introduced or withdrawn.
Since valproate may interact with concurrently administered drugs which are capable of enzyme induction, periodic plasma concentration determinations of valproate and concomitant drugs are recommended during the early course of therapy.
Valproate is partially eliminated in the urine as a keto-metabolite which may lead to a false interpretation of the urine ketone test.
For more Drug Warnings (Complete) data for VALPROIC ACID (58 total), please visit the HSDB record page.

Biological Half Life

13-19 hours. The half-life in neonates ranges from 10-67 hours while the half-life in pediatric patients under 2 months of age ranges from 7-13 hours.
In children the half-life of valproic acid alone is 10 to 11 hours; when other medications are added, half-life may be reduced to 8 to 9 hours. Half-lives of up to 30 hours have been reported in overdosage.
Variable, from 6 to 16 hours; may be considerably longer in patients with hepatic function impairment, in the elderly, and in children up to 18 months of age; may be considerably shorter in patients receiving hepatic enzyme-inducing anticonvulsants. In one study, the half life in children under 10 days ranged from 10 to 67 hours compared to a range of 7 to 13 hours in children greater than 2 months.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]
Pharmaceuticals

Methods of Manufacturing

Valproic acid may be synthesized from 4-heptanol by successive conversions to 4-bromoheptane with HBr, to 4-cyanoheptane with HCN and to 2-propyl pentanoic (valproic) acid by alkaline hydrolysis of the 4-cyanoheptane.
Ethyl cyanoacetate + n-propyl bromide (dehydrobromination/decarboxylation/nitrile hydrolysis).

Analytic Laboratory Methods

Valproic acid (VPA; an anticonvulsant drug) therapy is associated with hepatotoxicity as well as renal toxicity. An LC-MS-based metabolomics approach was undertaken in order to detect urinary VPA metabolites and to discover early biomarkers of the adverse effects induced by VPA. RESULTS: CD-1 mice were either subcutaneously injected with 600-mg VPA/kg body weight or vehicle only, and urine samples were collected at 6, 12, 24 and 48 hr postinjection. A metabolomics approach combined with principal component analysis was utilized to identify VPA-related metabolites and altered endogenous metabolites in urine. Some VPA metabolites indicated potential liver toxicity caused by VPA administration. Additionally, some altered endogenous metabolites suggested that renal function might be perturbed by VPA dosing. CONCLUSION: LC-MS-based metabolomics is capable of rapidly profiling VPA drug metabolites and is a powerful tool for the discovery of potential early biomarkers related to perturbations in liver and kidney function.
Three different doses of valproic acid (20, 100, and 500 mg/kg/d) are administered orally to Sprague-Dawley rats for 5 days, and the feasibility of metabolomics with gas chromatography-mass spectrometry as a predictor of the hepatotoxicity of valproic acid is evaluated. Body weight is found to decrease with the 100-mg/kg/d dose and significantly decrease with the 500-mg/kg/d dose. Mean excreted urine volume is lowest in the 500-mg/kg/d group among all groups. The plasma level of alpha-glutathione-S-transferase, a sensitive and earlier biomarker for hepatotoxicity, increases significantly with administration of 100 and 500 mg/kg/d; however, there is not a significant difference in alpha-glutathione-S-transferase plasma levels between the control and 20-mg/kg/d groups. Clusters in partial least squares discriminant analysis score plots show similar patterns, with changes in physiological conditions and plasma levels of alpha-glutathione-S-transferase; the cluster for the control and 20-mg/kg/d groups does not clearly separate, but the clusters are separate for 100- and 500-mg/kg/d groups. A biomarker of hepatotoxicity, 8-hydroxy-2'-deoxyguanosine and octanoylcarnitine, is identified from nontargeted and targeted metabolic profiling. These results validate that metabolic profiling using gas chromatography-mass spectrometry could be a useful tool for finding novel biomarkers. Thus, a nontargeted metabolic profiling method is established to evaluate the hepatotoxicity of valproic acid and demonstrates proof-of-concept that metabolomic approach with gas chromatography-mass spectrometry has great potential for predicting valproic acid-induced hepatotoxicity and discovering novel biomarkers.
Analyte: valproic acid; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: valproic acid; matrix: chemical identification; procedure: retention time of the major peak of the gas chromatogram with comparison to standards
For more Analytic Laboratory Methods (Complete) data for VALPROIC ACID (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

CLAB The development of in vitro testing strategies for chemical and drug screening is a priority need in order to protect human health, to increase safety, to reduce the number of animals required for conventional testing methods and finally to meet the deadlines of current legislations. The aim of this work was to design an alternative testing method based on human embryonic stem cells for the detection of prenatal neural toxicity. For this purpose ... a model based on the generation of neural rosettes /was created/, reproducing in vitro the gastrulation events recapitulating the formation of the neural tube in vivo. To validate the model ... this complex cell system /was exposed/ to increasing concentrations of valproic acid, a known teratogenic agent, to analyze the morphological and molecular changes induced by the toxicant. Specific assays were applied to discriminate between cytotoxicity and specific neural toxicity. Transcriptomic analysis was performed with a microarray Affimetrix platform and validated by quantitative real time RT-PCR for the expression of genes involved in early neural development, neural tube formation and neural cells migration, key biological processes in which the effect of valproic acid is most relevant. The results demonstrated that neural rosette cells respond to valproic acid exposure with molecular and morphological changes similar to those observed in vivo, indicating that this method represents a promising alternative test for the detection of human prenatal neural toxicity.
Liquid chromatography-MS/MS determination in plasma.

Storage Conditions

Store between 15 and 30 °C (59 and 86 °F), in a tight container. /Valproic Acid Capsules USP/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. Protect from freezing. /Valproic Acid Syrup USP/

Interactions

Administration of a single oral 50 mg dose of amitriptyline to 15 normal volunteers (10 males and 5 females) who received valproate (500 mg BID) resulted in a 21% decrease in plasma clearance of amitriptyline and a 34% decrease in the net clearance of nortriptyline. Rare postmarketing reports of concurrent use of valproate and amitriptyline resulting in an increased amitriptyline level have been received. Concurrent use of valproate and amitriptyline has rarely been associated with toxicity. Monitoring of amitriptyline levels should be considered for patients taking valproate concomitantly with amitriptyline. Consideration should be given to lowering the dose of amitriptyline/nortriptyline in the presence of valproate.
A clinically significant reduction in serum valproic acid concentration has been reported in patients receiving carbapenem antibiotics (for example, ertapenem, imipenem, meropenem; this is not a complete list) and may result in loss of seizure control. The mechanism of this interaction is not well understood. Serum valproic acid concentrations should be monitored frequently after initiating carbapenem therapy. Alternative antibacterial or anticonvulsant therapy should be considered if serum valproic acid concentrations drop significantly or seizure control deteriorates...
Serum levels of carbamazepine (CBZ) decreased 17% while that of carbamazepine-10,11-epoxide (CBZ-E) increased by 45% upon co-administration of valproate and CBZ to epileptic patients.
A study involving the co-administration of 1200 mg/day of felbamate with valproate to patients with epilepsy (n = 10) revealed an increase in mean valproate peak concentration by 35% (from 86 to 115 mcg/mL) compared to valproate alone. Increasing the felbamate dose to 2400 mg/day increased the mean valproate peak concentration to 133 mcg/mL (another 16% increase). A decrease in valproate dosage may be necessary when felbamate therapy is initiated.
For more Interactions (Complete) data for VALPROIC ACID (61 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Star K, Edwards IR, Choonara I. Valproic acid and fatalities in children: a review of individual case safety reports in VigiBase. PLoS One. 2014 Oct 10;9(10):e108970. doi: 10.1371/journal.pone.0108970. eCollection 2014. Review. PubMed PMID: 25302991; PubMed Central PMCID: PMC4193865.
2: Vázquez M, Fagiolino P, Maldonado C, Olmos I, Ibarra M, Alvariza S, Guevara N, Magallanes L, Olano I. Hyperammonemia associated with valproic acid concentrations. Biomed Res Int. 2014;2014:217269. doi: 10.1155/2014/217269. Epub 2014 Apr 29. PubMed PMID: 24868521; PubMed Central PMCID: PMC4020540.
3: Martínez-Lazcano MT, Esplá-González S, Herraiz-Robles P, Hernández-Pérez P, Chillerón-Cuenca R, Pol-Yanguas E. [Use of valproic acid in long stay units of psychiatry]. Farm Hosp. 2015 Mar 1;39(2):92-101. doi: 10.7399/fh.2015.39.2.8460. Spanish. PubMed PMID: 25817088.
4: Antoniou T, Yao Z, Camacho X, Mamdani MM, Juurlink DN, Gomes T. Safety of valproic acid in patients with chronic obstructive pulmonary disease: a population-based cohort study. Pharmacoepidemiol Drug Saf. 2015 Mar;24(3):256-61. doi: 10.1002/pds.3761. Epub 2015 Feb 5. PubMed PMID: 25656984; PubMed Central PMCID: PMC4497617.
5: Unterecker S, Reif A, Hempel S, Proft F, Riederer P, Deckert J, Pfuhlmann B. Interaction of valproic acid and the antidepressant drugs doxepin and venlafaxine: analysis of therapeutic drug monitoring data under naturalistic conditions. Int Clin Psychopharmacol. 2014 Jul;29(4):206-11. doi: 10.1097/YIC.0000000000000025. PubMed PMID: 24374906; PubMed Central PMCID: PMC4047312.
6: Ogungbenro K, Aarons L; CRESim & Epi-CRESim Project Groups. A physiologically based pharmacokinetic model for Valproic acid in adults and children. Eur J Pharm Sci. 2014 Oct 15;63:45-52. doi: 10.1016/j.ejps.2014.06.023. Epub 2014 Jul 7. PubMed PMID: 25010262.
7: Gong Y, Ni ZH, Zhang X, Chen XH, Zou ZM. Valproic Acid Enhances the Anti-tumor Effect of (-)-gossypol to Burkitt Lymphoma Namalwa Cells. Biomed Environ Sci. 2015 Oct;28(10):773-7. doi: 10.3967/bes2015.108. PubMed PMID: 26582100.
8: Mock CM, Schwetschenau KH. Levocarnitine for valproic-acid-induced hyperammonemic encephalopathy. Am J Health Syst Pharm. 2012 Jan 1;69(1):35-9. doi: 10.2146/ajhp110049. Review. PubMed PMID: 22180549.
9: Ghannoum M, Laliberté M, Nolin TD, MacTier R, Lavergne V, Hoffman RS, Gosselin S; EXTRIP Workgroup. Extracorporeal treatment for valproic acid poisoning: systematic review and recommendations from the EXTRIP workgroup. Clin Toxicol (Phila). 2015 Jun;53(5):454-65. doi: 10.3109/15563650.2015.1035441. Review. PubMed PMID: 25950372.
10: Lee SY, Huh W, Jung JA, Yoo HM, Ko JW, Kim JR. Effects of amoxicillin/clavulanic acid on the pharmacokinetics of valproic acid. Drug Des Devel Ther. 2015 Aug 10;9:4559-63. doi: 10.2147/DDDT.S89464. eCollection 2015. PubMed PMID: 26309401; PubMed Central PMCID: PMC4539086.
11: Cook AM, Zafar MS, Mathias S, Stewart AM, Albuja AC, Bensalem-Owen M, Kapoor S, Baumann RJ. Pharmacokinetics and Clinical Utility of Valproic Acid Administered via Continuous Infusion. CNS Drugs. 2016 Jan;30(1):71-7. doi: 10.1007/s40263-015-0304-5. PubMed PMID: 26715390.
12: Issa JP, Garcia-Manero G, Huang X, Cortes J, Ravandi F, Jabbour E, Borthakur G, Brandt M, Pierce S, Kantarjian HM. Results of phase 2 randomized study of low-dose decitabine with or without valproic acid in patients with myelodysplastic syndrome and acute myelogenous leukemia. Cancer. 2015 Feb 15;121(4):556-61. doi: 10.1002/cncr.29085. Epub 2014 Oct 21. PubMed PMID: 25336333; PubMed Central PMCID: PMC4320000.
13: Wu CY, Lu CY. Derivatization oriented strategy for enhanced detection of valproic acid and its metabolites in human plasma and detection of valproic acid induced reactive oxygen species associated protein modifications by mass spectrometry. J Chromatogr A. 2014 Dec 29;1374:14-22. doi: 10.1016/j.chroma.2014.11.025. Epub 2014 Nov 26. PubMed PMID: 25444248.
14: Brodie SA, Brandes JC. Could valproic acid be an effective anticancer agent? The evidence so far. Expert Rev Anticancer Ther. 2014 Oct;14(10):1097-100. doi: 10.1586/14737140.2014.940329. Epub 2014 Jul 14. PubMed PMID: 25017212; PubMed Central PMCID: PMC4579528.
15: Belcastro V, D'Egidio C, Striano P, Verrotti A. Metabolic and endocrine effects of valproic acid chronic treatment. Epilepsy Res. 2013 Nov;107(1-2):1-8. doi: 10.1016/j.eplepsyres.2013.08.016. Epub 2013 Sep 4. Review. PubMed PMID: 24076030.
16: Jomli R, Nacef F, Douki S. [Acute pancreatitis induced by valproic acid]. Encephale. 2013 Sep;39(4):292-5. doi: 10.1016/j.encep.2012.11.009. Epub 2013 Mar 28. French. PubMed PMID: 23541917.
17: Dereci S, Koca T, Akçam M, Türkyilmaz K. An Evaluation of Peripapillary Retinal Nerve Fiber Layer Thickness in Children With Epilepsy Receiving Treatment of Valproic Acid. Pediatr Neurol. 2015 Jul;53(1):53-7. doi: 10.1016/j.pediatrneurol.2015.02.016. Epub 2015 Feb 26. PubMed PMID: 25979661.
18: Veri K, Uibo O, Talvik I, Talvik T. Valproic acid-induced pancreatitis in a 15-year-old boy with juvenile myoclonic epilepsy. Medicina (Kaunas). 2013;49(11):487-9. PubMed PMID: 24823930.
19: Vlasov PN. [Algorithms of using valproic acid drugs in women]. Zh Nevrol Psikhiatr Im S S Korsakova. 2015;115(4):36-40. doi: 10.17116/jnevro20151154136-40. Review. Russian. PubMed PMID: 26288286.
20: Jones GL, Popli GS, Silvia MT. Lacosamide-induced valproic acid toxicity. Pediatr Neurol. 2013 Apr;48(4):308-10. doi: 10.1016/j.pediatrneurol.2012.12.039. PubMed PMID: 23498565.

Explore Compound Types